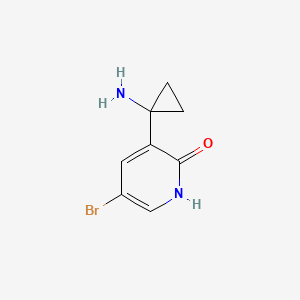
3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclopropyl group attached to an aminopyridine ring, with a bromine atom at the 5-position and a hydroxyl group at the 2-position. Its molecular formula is C8H10BrN2O, and it has a molecular weight of 229.09 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Amination: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Hydroxylation: The hydroxyl group at the 2-position can be introduced through oxidation reactions, such as the use of hydroxylating agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2/Pd-C)
Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH), alkoxides (R-O-)
Major Products Formed
Oxidation: Formation of a carbonyl compound (e.g., ketone or aldehyde)
Reduction: Formation of a dehalogenated product (e.g., 3-(1-Aminocyclopropyl)pyridin-2-ol)
Substitution: Formation of substituted derivatives (e.g., 3-(1-Aminocyclopropyl)-5-alkoxypyridin-2-ol)
Scientific Research Applications
3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound’s aminocyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromine atom and hydroxyl group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid (ACC): A precursor to the plant hormone ethylene, involved in various plant growth and developmental processes.
1-Aminocyclopropylphosphonate:
Uniqueness
3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the bromine atom and hydroxyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
3-(1-aminocyclopropyl)-5-bromo-1H-pyridin-2-one |
InChI |
InChI=1S/C8H9BrN2O/c9-5-3-6(7(12)11-4-5)8(10)1-2-8/h3-4H,1-2,10H2,(H,11,12) |
InChI Key |
CFKWGBWDHBHQHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CNC2=O)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















